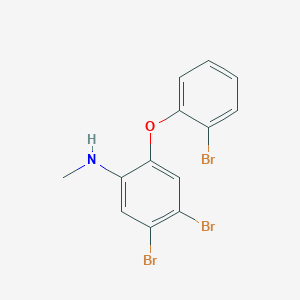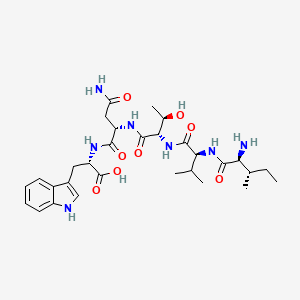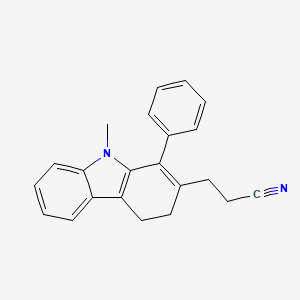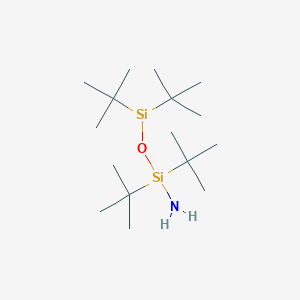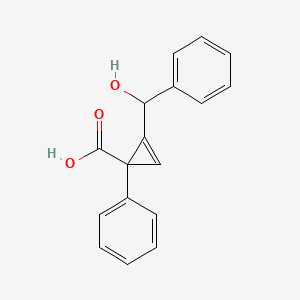
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- is a complex organic compound characterized by its unique cyclopropene ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of phenylacetylene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The subsequent introduction of the carboxylic acid and hydroxyphenylmethyl groups can be achieved through various organic reactions, such as Friedel-Crafts acylation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carboxylic acid group produces alcohols.
Applications De Recherche Scientifique
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- exerts its effects involves interactions with specific molecular targets. The cyclopropene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The hydroxyphenylmethyl and phenyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
- 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- is unique due to the presence of both hydroxyphenylmethyl and phenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups with the cyclopropene ring structure provides a versatile platform for further chemical modifications and applications.
Propriétés
Numéro CAS |
824425-21-0 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-[hydroxy(phenyl)methyl]-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H14O3/c18-15(12-7-3-1-4-8-12)14-11-17(14,16(19)20)13-9-5-2-6-10-13/h1-11,15,18H,(H,19,20) |
Clé InChI |
DTDDCUGYPMAHGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC2(C3=CC=CC=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


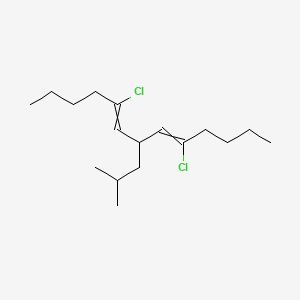
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
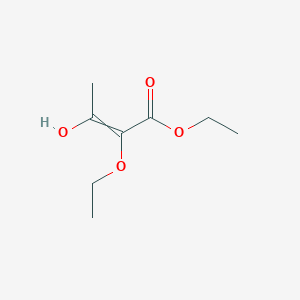
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
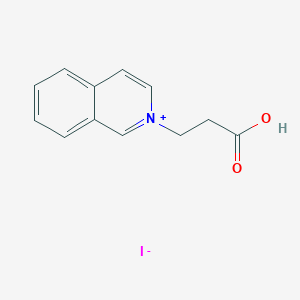
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
